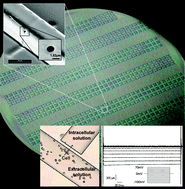Microfluidic integration of substantially round glass capillaries for lateral patch clamping on chip
Lab on a Chip Pub Date: 2007-07-17 DOI: 10.1039/B707439E
Abstract
High-throughput screening of


Recommended Literature
- [1] One-pot synthesis of conjugated triphenylamine macrocycles and their complexation with fullerenes†
- [2] Morphological design strategies to tailor out-of-plane charge transport in conjugated polymer systems for device applications
- [3] Catalytic asymmetric synthesis of 5-membered alicyclic α-quaternary β-amino acids via [3 + 2]-photocycloaddition of α-substituted acrylates†
- [4] Concluding Remarks
- [5] A 3D porous hetero-metal compound with helical channels†
- [6] A new soft dielectric silicone elastomer matrix with high mechanical integrity and low losses†
- [7] Back cover
- [8] Metal–organic anion receptors: trans-functionalised platinum complexes†‡
- [9] Pd(OAc)2-catalysed regioselective alkoxylation of aryl (β-carbolin-1-yl)methanones via β-carboline directed ortho-C(sp2)–H activation of an aryl ring†‡
- [10] Designing Ce single-atom-sites coupled with CeO2 nanoparticles for oxygen reduction enhancement†

Journal Name:Lab on a Chip
Research Products
-
CAS no.: 1076-07-9









